molecular formula C27H26N4O5 B12354933 Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Cat. No.: B12354933
M. Wt: 486.5 g/mol
InChI Key: XJWJAOVANDDGQV-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves multiple steps, starting from the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides and amines . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is unique due to its specific structural features, including the presence of the oxadiazolidinyl group and the ethoxy substituent. These features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C27H26N4O5/c1-3-34-25(32)21-10-7-11-22-23(21)31(26(28-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-29-27(33)36-30-24/h5-15,24,30H,3-4,16H2,1-2H3,(H,29,33)

InChI Key

XJWJAOVANDDGQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5NC(=O)ON5)C(=O)OCC

Origin of Product

United States

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